REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].[CH2:9]([OH:11])[CH3:10].Cl>C(OCC)C>[NH2:2][C:1]([O:11][CH2:9][CH3:10])=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5]
|
Name
|
|
Quantity
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113.1 g
|
Type
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reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In an oven-dried flask were placed
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 0°
|
Type
|
CUSTOM
|
Details
|
the flask was sealed
|
Type
|
CUSTOM
|
Details
|
The mixture was refrigerated for several days until precipitation of white solid
|
Type
|
FILTRATION
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Details
|
The white precipitate was collected by filtration
|
Type
|
ADDITION
|
Details
|
The ether-suspension was mixed with 1000 ml of a 40% aqueous solution of potassium carbonate (
|
Type
|
TEMPERATURE
|
Details
|
previously cooled to 0°)
|
Type
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CUSTOM
|
Details
|
The ether layer was separated
|
Type
|
WASH
|
Details
|
The aqueous phase was washed three times with 150 ml portions of diethyl ether
|
Type
|
ADDITION
|
Details
|
The washings were added to the ether phase over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
The combined ether phase and washings were decanted onto approximately 80 g of fresh anhydrous potassium carbonate
|
Type
|
CUSTOM
|
Details
|
The potassium carbonate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the ether was removed by evaporation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled at 0.25 mm
|
Type
|
DISTILLATION
|
Details
|
The fraction distilling at 60°
|
Type
|
CUSTOM
|
Details
|
was collected
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=CC(=O)OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |